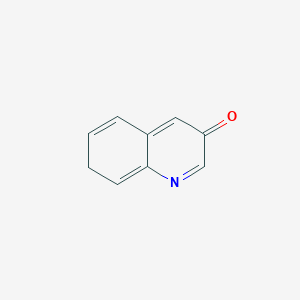

Quinolin-3(7H)-one

Description

Structure

3D Structure

Properties

CAS No. |

719268-67-4 |

|---|---|

Molecular Formula |

C9H7NO |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

7H-quinolin-3-one |

InChI |

InChI=1S/C9H7NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1,3-6H,2H2 |

InChI Key |

NHIXRLQNMIFOIT-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=CC(=O)C=NC2=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Quinolin 3 7h One and Its Analogues

Transition Metal-Catalyzed Synthesis

Transition metal catalysis represents a powerful tool for constructing the quinoline (B57606) core, offering high efficiency and regioselectivity through mechanisms like C-H activation and cross-coupling reactions. nih.gov

Palladium-Catalyzed Approaches (e.g., Intramolecular C–H Arylation, Cross-Coupling Reactions)

Palladium catalysts are extensively used for synthesizing quinoline and quinolinone derivatives due to their versatility in forging carbon-carbon and carbon-heteroatom bonds.

Intramolecular C–H Arylation: A facile method for creating fused nitrogen-containing heterocycles involves the intramolecular C–H arylation of pyridine (B92270) and quinoline derivatives. For instance, the C–H arylation of a 2-quinolinecarboxyamide bearing a C–Br bond on the N-aryl group can be achieved using a palladium catalyst. nih.govbeilstein-journals.org The reaction, catalyzed by 10 mol % Pd(OAc)₂, proceeds at the C–H bond adjacent to the amide on the pyridine ring, affording the cyclized product. nih.govbeilstein-journals.org The yield can be significantly improved by the addition of a phosphine (B1218219) ligand like PPh₃. nih.govbeilstein-journals.org This strategy has been extended to various pyridine amides to produce multiply fused heterocyclic compounds in moderate to excellent yields. nih.govbeilstein-journals.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions provide a direct route to substituted quinolines. One such method involves the one-step synthesis of quinolines from the cross-coupling of unprotected ortho-bromoanilines with cyclopropanols. researchgate.net This reaction proceeds through an intramolecular condensation and palladium-catalyzed oxidation sequence, tolerating a range of functional groups on both coupling partners. researchgate.net Similarly, the coupling-cyclization of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds, using a catalytic system of Pd(OAc)₂ and PPh₃, yields 3-substituted quinolin-2(1H)-ones in good yields. nih.gov Another approach is the C8-selective arylation of quinoline N-oxides, a departure from the more common C2 selectivity, which can be achieved with iodoarenes under specific conditions. acs.org Cascade reactions starting from materials like N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides and primary alcohols also deliver functionalized 4-alkenyl 2-alkoxyquinolines efficiently. nih.gov

Table 1: Palladium-Catalyzed Synthesis of Quinoline Analogues

| Reaction Type | Catalyst/Reagents | Substrates | Product | Yield | Reference(s) |

| Intramolecular C–H Arylation | Pd(OAc)₂ (10 mol %), PPh₃ | 2-Quinolinecarboxyamide derivative | Fused heterocyclic compound | 94% | nih.govbeilstein-journals.org |

| Cross-Coupling/Oxidation | Pd(OAc)₂ (10 mol %), dppb, K₂CO₃ | ortho-bromoanilines, cyclopropanols | Substituted quinolines | Good | researchgate.net |

| Heck Coupling-Cyclization | Pd(OAc)₂ (5 mol %), PPh₃, NaOAc | 2-iodoaniline, α,β-unsaturated carbonyls | 3-substituted quinolin-2(1H)-ones | 67-76% | nih.gov |

| C8-Selective Arylation | Palladium Catalyst | Quinoline N-oxides, Iodoarenes | C8-aryl quinoline N-oxides | Broad Scope | acs.org |

| Cascade Annulation | Palladium Catalyst | N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides, Alcohols | 4-alkenyl 2-alkoxyquinolines | Good | nih.gov |

Cobalt-Catalyzed Strategies (e.g., C–H Activation, Transfer Hydrogenation, Electrophilic Amination)

Earth-abundant cobalt has emerged as a cost-effective and sustainable catalyst for quinoline synthesis.

C–H Activation: Cobalt catalysts can facilitate the enantioselective C–H activation and annulation of benzamides with alkynes to produce C–N axially chiral isoquinolinones. researchgate.net These reactions often proceed under mild conditions using Co(OAc)₂·4H₂O with a chiral ligand, using O₂ as a green oxidant, and can achieve excellent yields and enantioselectivity. researchgate.net Another notable application is the Cp*Co(III)-catalyzed C-8 selective C–H and C–O coupling of quinoline N-oxides with internal alkynes. rsc.org This process involves a C–H activation/oxygen atom transfer sequence where the N-oxide acts as a traceless directing group. rsc.org

Transfer Hydrogenation: Cobalt-catalyzed transfer hydrogenation offers a method for the selective reduction of the quinoline ring. A system combining Co(BF₄)₂·6H₂O with a specific phosphine ligand can selectively reduce quinolines to tetrahydroquinolines using formic acid as the hydrogen source under mild conditions. rsc.orgresearchgate.net This method is notable for its tolerance of other sensitive functional groups. rsc.orgresearchgate.net In a different approach, a cobalt-amido cooperative catalyst enables the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines at room temperature using ammonia (B1221849) borane (B79455) (H₃N·BH₃) as the reductant. researchgate.netnih.gov Mechanistic studies indicate that this precise 1,2-reduction is controlled by the cooperative action of the cobalt center and the amido ligand. researchgate.netnih.gov

Electrophilic Amination: Cobalt catalysis is also effective in electrophilic amination reactions. A convenient method utilizes cobalt to catalyze the amination of various anthranils with functionalized organozinc pivalates. nih.gov This reaction proceeds under mild conditions and provides access to a range of condensed N-heterocycles. nih.gov

Table 2: Cobalt-Catalyzed Synthesis and Transformation of Quinolines

| Reaction Type | Catalyst/Reagents | Substrates | Product | Yield/Selectivity | Reference(s) |

| C–H Activation/Annulation | Co(OAc)₂·4H₂O, Chiral Salox ligand, O₂ | Benzamides, Alkynes | C–N axially chiral isoquinolinones | Up to 98% yield, 98% ee | researchgate.net |

| C–H/C–O Coupling | Cp*Co(III), AgSbF₆ | Quinoline N-oxides, Internal alkynes | α-(8-quinolyl)ketones | Good | rsc.org |

| Transfer Hydrogenation | Co(BF₄)₂·6H₂O, Phosphine ligand, HCOOH | Quinolines | Tetrahydroquinolines | Selective reduction | rsc.orgresearchgate.net |

| Partial Transfer Hydrogenation | Cobalt-amido complex, H₃N·BH₃ | Quinolines | 1,2-dihydroquinolines | High efficiency | researchgate.netnih.gov |

| Electrophilic Amination | Cobalt catalyst | Anthranils, Organozinc pivalates | Condensed N-heterocycles | Good | nih.gov |

Copper-Catalyzed Reactions (e.g., C–H Bond Activation, Transformation of Heterocyclic N-oxides)

Copper catalysts provide an inexpensive and efficient alternative for the functionalization of quinolines.

C–H Bond Activation: Copper-catalyzed reactions can activate remote C–H bonds in quinoline systems. A notable example is the activation of the C5 C–H bond of 8-aminoquinolines through a copper-catalyzed radical cross-coupling process. nih.govnus.edu.sg This strategy allows for the construction of various chemical bonds, including C–S, C–O, C–Br, C–N, C–C, and C–I, under mild conditions. nih.govnus.edu.sg Mechanistic studies suggest a single-electron-transfer (SET) process generates the key radical intermediates. nih.gov Another application is the copper-mediated remote C–H bond chalcogenation at the C5 position of 8-aminoquinoline (B160924) scaffolds using CuBr₂. acs.org

Transformation of Heterocyclic N-oxides: Quinoline N-oxides are versatile substrates in copper-catalyzed reactions. A highly efficient, one-pot strategy for the direct amination of quinoline N-oxides involves a copper-catalyzed dehydrogenative C–N coupling. acs.org This method is environmentally friendly, operating under mild, ligand-free, and oxidant-free conditions to produce 2-aminoquinolines in good to excellent yields. acs.org Similarly, copper(II)-catalyzed electrophilic amination of quinoline N-oxides with O-benzoyl hydroxylamine (B1172632) as the amination reagent has been developed, using Cu(OAc)₂ as the catalyst. nih.gov

Table 3: Copper-Catalyzed Reactions for Quinoline Functionalization

| Reaction Type | Catalyst/Reagents | Substrates | Product | Yield | Reference(s) |

| Remote C–H Sulfonylation | Copper(I) catalyst | 8-aminoquinolines, Sulfonyl chlorides | C5-sulfonylated quinolines | High efficiency | nus.edu.sg |

| Direct C–N Amination | Copper catalyst | Quinoline N-oxides, Aliphatic amines | 2-aminoquinolines | Good to excellent | acs.org |

| Electrophilic C–N Amination | Cu(OAc)₂ (10 mol%), Ag₂CO₃ | Quinoline N-oxides, O-benzoyl hydroxylamine | C2-aminated quinoline N-oxides | Good | nih.gov |

| Remote C–H Chalcogenation | CuBr₂ | 8-aminoquinolines, Disulfides/Diselenides | C5-chalcogenated quinolines | Good to excellent | acs.org |

Rhodium-Catalyzed Protocols (e.g., ortho-C–H Bond Activation, Dimerization of 2-Alkynylanilines)

Rhodium catalysts are highly effective for specific C–H activation and annulation reactions leading to complex quinoline-based structures.

Ortho-C–H Bond Activation: Rhodium(III) catalysts are capable of directing C–H activation to construct polycyclic aromatic systems. An effective method for synthesizing quinolino[2,1-b]quinazolinones involves the Rh(III)-catalyzed C–H activation of 3-arylquinazolinones and their subsequent annulation with alkynes. rsc.org This reaction proceeds via a double C–H activation mechanism. rsc.org Another prominent example is the [CpRh(III)]-catalyzed redox-neutral coupling of quinoline N-oxides with alkynes. nih.gov This process uniquely combines C–H activation at the C8 position with an O-atom transfer from the N-oxide to the alkyne, yielding α-(8-quinolyl)acetophenones. nih.gov Furthermore, the complex RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]} has been shown to promote the C–H bond activation of quinoline and its substituted derivatives, with a preference for activating the heteroring over the carbocycle. nih.govacs.org The specific position of activation (C2, C4, etc.) is influenced by the substituents on the quinoline ring. nih.govacs.org

Table 4: Rhodium-Catalyzed Synthesis of Quinoline Derivatives

| Reaction Type | Catalyst | Substrates | Product | Selectivity/Yield | Reference(s) |

| C–H Activation/Annulation | [CpRhCl₂]₂, AgSbF₆ | 3-arylquinazolinones, Alkynes | Quinolino[2,1-b]quinazolinones | Good to excellent | rsc.org |

| C–H Activation/O-Atom Transfer | [Cp*Rh(III)] catalyst | Quinoline N-oxides, Alkynes | α-(8-quinolyl)acetophenones | Efficient | nih.gov |

| C–H Bond Activation | RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]} | Quinoline, Substituted quinolines | Rhodium(I)-quinolinyl derivatives | High regioselectivity | nih.govacs.org |

Other Metal-Mediated and Catalyzed Processes (e.g., Iron-Promoted, Zinc-Mediated, Titanium Dioxide Catalysis, Manganese Acetate (B1210297) Oxidations)

A variety of other metals are also employed in the synthesis of quinolines, often offering advantages in cost and environmental impact.

Iron-Promoted: Iron, being abundant and non-toxic, is an attractive catalyst. Iron-catalyzed cyclocondensation of anilines with propane-1,3-diol provides a direct route to quinoline and its derivatives in good yields. researchgate.net Another efficient method is the iron(III)-catalyzed three-component coupling of aldehydes, amines, and styrenes. chemistryviews.org This reaction uses inexpensive FeCl₃ and oxygen as the oxidant, proceeding with a broad substrate scope to form 2,4-disubstituted quinolines. chemistryviews.org

Zinc-Mediated: While less common as the primary catalyst, organozinc reagents are used in conjunction with other metals. For example, diphenyl zinc has been used as an arylating agent in the nickel-catalyzed arylation of quinoline. nih.gov

Titanium Dioxide Catalysis: Titanium dioxide (TiO₂) nanoparticles have gained significant interest as robust, non-toxic, and reusable catalysts. nih.gov Nano-TiO₂ can be used in the Friedländer annulation of 2-aminoaryl ketones with 1,3-dicarbonyl compounds under solvent-free conditions to produce polysubstituted quinolines in high yields. nih.gov Additionally, curcumin-sensitized TiO₂ nanoparticles have been employed as a photocatalyst for the visible-light-driven, one-pot, three-component synthesis of quinazoline (B50416) derivatives, demonstrating excellent yields and reusability. mdpi.com

Manganese Acetate Oxidations: Manganese(III) acetate is a useful oxidizing agent for modifying the quinolinone core. The oxidation of 4-hydroxy-2-quinolinone derivatives with manganese(III) acetate in the presence of 1,1-disubstituted ethenes can lead to the formation of furo[3,2-c]quinolin-4-ones through an oxidative radical cyclization pathway. researchgate.net

Table 5: Other Metal-Mediated Syntheses of Quinoline Analogues

| Metal/Catalyst | Reaction Type | Substrates | Product | Yield | Reference(s) |

| Iron | Cyclocondensation | Anilines, Propane-1,3-diol | Quinolines | 57-96% | researchgate.net |

| Iron | Three-Component Coupling | Aldehydes, Amines, Styrenes | 2,4-disubstituted quinolines | Good | chemistryviews.org |

| Titanium Dioxide | Friedländer Annulation | 2-aminoaryl ketones, 1,3-dicarbonyls | Polysubstituted quinolines | 85-96% | nih.gov |

| Titanium Dioxide | Photocatalysis | Aldehydes, Urea, Dimedone | Quinazoline derivatives | 97% | mdpi.com |

| Manganese Acetate | Oxidative Radical Cyclization | 4-hydroxy-2-quinolinones, Alkenes | Furo[3,2-c]quinolin-4-ones | Moderate | researchgate.net |

Organocatalytic and Metal-Free Synthetic Pathways

In response to the need for more sustainable and non-toxic synthetic routes, metal-free and organocatalytic methods for quinoline synthesis have gained significant attention. rsc.orgnih.gov These approaches avoid the cost and potential toxicity associated with residual metals in the final products. rsc.org

Established name reactions like the Skraup, Doebner-Von Miller, and Friedländer syntheses form the basis for many metal-free approaches, though they often require harsh conditions. mdpi.com Modern modifications, such as using microwave irradiation or ionic liquids, have been developed to improve the efficiency and environmental footprint of these classic methods. mdpi.comnih.gov

A notable metal-free, one-pot synthesis of diversely substituted (tetrahydro)quinolines has been achieved through a three-component assembly of arenediazonium salts, nitriles, and styrenes. github.io This process is believed to proceed through a 3,4-dihydroquinolinium salt intermediate, which can be selectively converted to either quinolines or tetrahydroquinolines depending on the subsequent reaction conditions. github.io Another strategy involves the alkyltriflate-mediated electrophilic cyclization of arylisothiocyanates with alkynes to produce 2-thioquinolines in good to excellent yields. mdpi.com These advancements highlight the growing potential of metal-free strategies to provide practical and green access to the valuable quinoline scaffold. rsc.orgacs.org

Table of Mentioned Compounds

| Compound Name |

| Quinolin-3(7H)-one |

| Quinoline |

| Quinolin-2(1H)-one |

| Quinolin-4(1H)-one |

| 2-Quinolinecarboxyamide |

| Palladium(II) acetate (Pd(OAc)₂) |

| Triphenylphosphine (PPh₃) |

| ortho-Bromoaniline |

| Cyclopropanol |

| 2-Iodoaniline |

| α,β-Unsaturated carbonyl compound |

| 3-substituted quinolin-2(1H)-one |

| Quinoline N-oxide |

| Iodoarene |

| 4-alkenyl 2-alkoxyquinoline |

| N-(2-iodophenyl)-N-tosyl-1,3-butadiynamide |

| Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) |

| Benzamide |

| Alkyne |

| Isoquinolinone |

| α-(8-quinolyl)ketone |

| Cobalt(II) tetrafluoroborate (B81430) hexahydrate (Co(BF₄)₂·6H₂O) |

| Formic acid |

| Tetrahydroquinoline |

| Ammonia borane (H₃N·BH₃) |

| 1,2-dihydroquinoline |

| Anthranil |

| Organozinc pivalate |

| 8-Aminoquinoline |

| Sulfonyl chloride |

| Copper(II) bromide (CuBr₂) |

| Disulfide |

| Diselenide |

| 2-Aminoquinoline |

| O-benzoyl hydroxylamine |

| Rhodium(III) chloride (RhCl₃) |

| 3-Arylquinazolinone |

| Quinolino[2,1-b]quinazolinone |

| Iron(III) chloride (FeCl₃) |

| Propane-1,3-diol |

| Aldehyde |

| Amine |

| Styrene |

| 2,4-disubstituted quinoline |

| Diphenyl zinc |

| Titanium dioxide (TiO₂) |

| 2-Aminoaryl ketone |

| 1,3-Dicarbonyl compound |

| Curcumin |

| Urea |

| Dimedone |

| Quinazoline |

| Manganese(III) acetate |

| 4-Hydroxy-2-quinolinone |

| Furo[3,2-c]quinolin-4-one |

| Arenediazonium salt |

| Nitrile |

| 3,4-Dihydroquinolinium salt |

| Alkyltriflate |

| Arylisothiocyanate |

| 2-Thioquinoline |

Organocatalytic and Metal-Free Synthetic Pathways

Brønsted Acid-Promoted Cyclizations (e.g., Trifluoroacetic Acid Mediation)

Brønsted acids are effective catalysts for the synthesis of quinolines, facilitating the critical cyclization and dehydration steps. niscpr.res.in Trifluoroacetic acid (TFA) is a prominent Brønsted acid used in these transformations. wikipedia.org Its strong acidic nature promotes the condensation between an amine and a carbonyl compound, key intermediates in quinoline synthesis.

In a metal-free approach for synthesizing polysubstituted quinolines, the reaction of α-diazo sulfonium (B1226848) salts with α-vinylaniline derivatives is promoted by a Brønsted acid. acs.org Studies optimizing this reaction revealed that the presence of TFA was essential for the transformation to proceed efficiently. acs.org Omitting TFA from the reaction resulted in only trace amounts of the desired quinoline product, highlighting the acid's critical role in promoting the formation of a key dicationic intermediate necessary for cyclization. acs.org While TFA is a strong promoter, weaker acids like acetic acid lead to a significant drop in yield. acs.org

TFA is also employed in variations of the Friedländer synthesis, one of the most fundamental methods for preparing quinolines. wikipedia.orgnih.gov In this context, TFA catalyzes the condensation and subsequent cyclodehydration of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org

Table 1: Effect of Brønsted Acid on Quinoline Synthesis via Dicationic Intermediate

| Entry | Acid Catalyst | Yield (%) | Citation |

|---|---|---|---|

| 1 | Trifluoroacetic Acid (TFA) | 86 | acs.org |

| 2 | Acetic Acid (AcOH) | 18 | acs.org |

| 3 | None | Trace | acs.org |

Superacid-Mediated Transformations (e.g., Trifluoromethanesulfonic Acid Applications)

Superacids, which are acids stronger than 100% sulfuric acid, provide a highly reactive medium for chemical transformations that are otherwise difficult to achieve. Trifluoromethanesulfonic acid (TfOH, or triflic acid), a common Brønsted superacid, has been successfully used to synthesize quinoline derivatives. nih.govresearchgate.net

A notable application involves the reaction of vinylogous imines, prepared from anilines and cinnamaldehydes, in a superacidic medium. nih.gov While weaker acids like excess trifluoroacetic acid or methanesulfonic acid fail to produce the desired product, triflic acid effectively promotes the cyclization, affording the quinoline product in high yield. nih.gov The proposed mechanism involves the double protonation of the substrate to form a dicationic, superelectrophilic intermediate. nih.govresearchgate.net This highly reactive species undergoes cyclization, followed by the elimination of a stable carbocation (e.g., benzene) and subsequent aromatization to yield the final quinoline ring system. nih.gov This method represents an efficient route to the quinoline core from readily available starting materials, with the added benefit that the Brønsted acid can potentially be recycled. nih.gov

Table 2: Influence of Acid Strength on Superacid-Promoted Quinoline Synthesis

| Acid | Temperature (°C) | Reaction Time (hr) | Yield | Citation |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 80 | 24 | No Product | nih.gov |

| Methanesulfonic Acid | 80 | 24 | No Product | nih.gov |

| Sulfuric Acid | 80 | 24 | Trace | nih.gov |

| Triflic Acid (CF₃SO₃H) | 80 | 24 | 95% | nih.gov |

Green Chemistry Approaches (e.g., Solvent-Free, Microwave-Assisted, Environmentally Benign Protocols)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinolines to reduce waste, avoid hazardous substances, and improve energy efficiency. ijpsjournal.comresearchgate.netacs.org These approaches include the use of solvent-free reaction conditions, microwave irradiation, and environmentally benign catalysts and solvents. researchgate.net

Solvent-Free Synthesis: Performing reactions without a solvent (neat conditions) minimizes the use of volatile organic compounds, which are often toxic and difficult to dispose of. nih.gov Several protocols for quinoline synthesis have been developed under solvent-free conditions, often accelerated by microwave irradiation or mechanical grinding. researchgate.netcem.comresearchgate.netnih.gov For instance, the Friedländer condensation of 2-aminoaryl ketones with 1,3-dicarbonyl compounds has been effectively carried out under solvent-free conditions using recyclable magnetic nanoparticles as a catalyst, achieving high yields in short reaction times. nih.govacs.org

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis, as it can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating. researchgate.netfrontiersin.org A modified Friedländer synthesis of quinolines from 2-aminophenylketones and cyclic ketones demonstrates this advantage. nih.gov While the conventional reaction in acetic acid and an organic solvent is slow and low-yielding, using neat acetic acid as both solvent and catalyst under microwave irradiation at 160°C achieves the synthesis in just 5 minutes with excellent yields. nih.gov

Environmentally Benign Protocols: The use of water as a solvent is a cornerstone of green chemistry. tandfonline.com An efficient, catalyst-free Friedländer reaction for synthesizing quinolines has been developed using water as the sole solvent at 70°C. organic-chemistry.org This method avoids the need for catalysts or organic solvents, offering a sustainable and straightforward procedure. organic-chemistry.org Additionally, the use of non-toxic, recyclable catalysts like indium(III) chloride or iron(III) chloride in aqueous media provides an eco-friendly pathway to the quinoline scaffold. niscpr.res.intandfonline.com

Table 3: Comparison of Green Synthetic Protocols for Quinoline Derivatives

| Method | Catalyst | Solvent | Conditions | Key Advantage | Citation(s) |

|---|---|---|---|---|---|

| Friedländer Annulation | FeCl₃·6H₂O | Water | Reflux | Environmentally benign catalyst and solvent | tandfonline.com |

| Friedländer Annulation | None | Water | 70°C | Catalyst-free, green solvent | organic-chemistry.org |

| Modified Friedländer | Acetic Acid | None (Neat) | 160°C, Microwave | Rapid (5 min), excellent yield | nih.gov |

| Condensation | InCl₃/SiO₂ | None | Microwave | Solvent-free, rapid | researchgate.net |

| Oxidative Annulation | Iodine | None | Mechanochemical (Grinding) | Solvent-free, operational simplicity | nih.gov |

Multi-Component Reactions (MCRs) for Expedited Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. rsc.org This approach offers significant advantages, including high atom economy, structural diversity, and operational simplicity, making it ideal for the rapid assembly of complex molecular scaffolds like this compound. rsc.orgresearchgate.net

A variety of MCRs have been employed for the synthesis of diverse quinoline frameworks. rsc.org For example, a series of 4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives were synthesized via a multicomponent green reaction. nih.gov This procedure involved treating dimedone, various aldehydes, and active methylene (B1212753) compounds in the presence of ammonium (B1175870) acetate and a chitosan-decorated copper nanoparticle catalyst under ultrasonic irradiation. nih.gov This method combines the principles of MCRs and green chemistry to efficiently produce complex quinolinone structures. The development of novel MCRs for quinoline synthesis holds great promise for generating valuable compounds for medicinal chemistry and materials science. rsc.org

Intramolecular Cyclization and Annulation Strategies

Intramolecular cyclization and annulation reactions are powerful methods for constructing the bicyclic quinoline core. These strategies involve forming one or more rings from a single precursor molecule, often providing high regioselectivity and stereocontrol.

Oxidative Annulation Techniques and Mechanisms

Oxidative annulation is a process where ring formation is accompanied by an oxidation step, often involving C-H bond functionalization. mdpi.com This modern strategy allows for the construction of quinolines from simpler, readily available precursors without the need for pre-functionalized starting materials. organic-chemistry.org

Various transition metals, including rhodium, ruthenium, and copper, have been used to catalyze these reactions. mdpi.comsnnu.edu.cn For instance, Rh(III)-catalyzed oxidative annulation of pyridines with two alkyne molecules has been achieved using Cu(OAc)₂ as an oxidant, which involves a twofold C-H activation of the pyridine ring. snnu.edu.cn In other examples, an oxidative annulation involving anilines, aryl ketones, and dimethyl sulfoxide (B87167) (DMSO) as a methine equivalent, promoted by K₂S₂O₈, provides 4-arylquinolines. organic-chemistry.orgresearchgate.net

Metal-free oxidative annulation methods have also been developed. An iodine-mediated synthesis of multi-substituted quinolines proceeds through an oxidative annulation reaction under solvent-free mechanochemical (grinding) conditions. nih.govresearchgate.net This approach is noted for its operational simplicity and mild reaction conditions. nih.gov

The mechanism for these reactions often involves the initial formation of an intermediate, such as an enamine or imine, followed by a metal-catalyzed C-H activation and intramolecular cyclization. The final step is an oxidation that aromatizes the newly formed ring to yield the quinoline product. mdpi.com

Friedländer Synthesis Variants and Enhancements

The Friedländer synthesis, first reported in 1882, is a classical and straightforward method for preparing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.netwikipedia.org Modern variants have focused on improving the reaction's efficiency, substrate scope, and environmental footprint. nih.govnih.gov

Enhancements to the Friedländer synthesis include:

One-Pot Procedures: A highly practical one-pot method involves the in situ reduction of an o-nitroarylcarbaldehyde using iron powder and acid, followed by the condensation of the resulting o-aminoarylcarbaldehyde with a ketone. organic-chemistry.org This avoids the need to isolate the often-unstable amino-aldehyde intermediate. researchgate.net

Catalyst Innovation: While the reaction can be catalyzed by traditional acids and bases, new catalytic systems have been introduced. wikipedia.org Lewis acids, iodine, and solid-supported acid catalysts like Amberlyst-15 have been shown to be effective. wikipedia.orgnih.gov Imidazole-functionalized magnetic nanoparticles have been used as a recyclable catalyst for the Friedländer synthesis under solvent-free conditions. nih.govacs.org

Green Chemistry Modifications: As previously mentioned, the Friedländer synthesis has been adapted to greener conditions. This includes using microwave irradiation to dramatically shorten reaction times and conducting the reaction in water without any catalyst, which aligns with the principles of sustainable chemistry. nih.govorganic-chemistry.org

These enhancements have transformed the classical Friedländer reaction into a more versatile, efficient, and environmentally friendly tool for synthesizing a wide array of substituted quinolines. nih.govorganic-chemistry.org

Table 4: Selected Modern Variants of the Friedländer Synthesis | Variant | Key Reagents/Conditions | Starting Materials | Advantage | Citation(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | One-Pot Reduction-Condensation | Fe / HCl, then KOH | o-Nitroarylcarbaldehydes, Ketones | Scalable, avoids isolation of intermediates | organic-chemistry.org | | Microwave-Assisted | Acetic acid (neat), 160°C, MW | 2-Aminobenzophenone, Cyclic ketones | Extremely fast (5 min), high yield | nih.gov | | Catalyst-Free Aqueous | Water, 70°C | 2-Aminobenzaldehyde, Ketones | Environmentally benign, simple, catalyst-free | organic-chemistry.org | | Heterogeneous Catalysis | Amberlyst-15 resin | 2-Aminoaryl ketones, Carbonyls | Recyclable solid acid catalyst | nih.gov | | Magnetic Nanocatalysis | Fe₃O₄-supported catalyst | 2-Aminoaryl ketones, 1,3-Dicarbonyls | Solvent-free, recyclable catalyst, high efficiency | nih.govacs.org |

Camps' Cyclization and Related Intramolecular Condensations

The Camps' cyclization is a fundamental and effective method for synthesizing hydroxyquinolines, which exist in equilibrium with their more stable quinolone tautomers, such as this compound. wikipedia.orgchem-station.com The reaction involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone. wikipedia.org This intramolecular condensation can proceed via two distinct pathways, potentially leading to the formation of two regioisomeric quinolone products, designated as A and B. wikipedia.org

The choice of pathway and, consequently, the ratio of the resulting isomeric products, is highly dependent on the specific reaction conditions employed and the electronic and steric nature of the substituents on the starting o-acylaminoacetophenone. wikipedia.org The general mechanism involves the formation of an enolate under basic conditions, which then attacks one of the two available carbonyl groups (the acetyl or the amide carbonyl), followed by dehydration to yield the final quinoline ring system. Although the products are often depicted as hydroxyquinolines, spectroscopic evidence suggests that they predominantly exist in the keto form as quinolones in both solid and solution states. wikipedia.org

This reaction is a powerful tool for creating substituted 2- and 4-quinolones. chem-station.com The inherent possibility of forming isomeric mixtures necessitates careful optimization of reaction conditions to achieve regioselectivity. chem-station.com

Recyclization Reactions (e.g., with 3-Formylchromone)

Recyclization reactions represent a sophisticated strategy for transforming one heterocyclic system into another, often leading to complex, fused quinolone structures. A notable example is the reaction of 3-formylchromone with various anilines. nih.govacs.org This methodology provides a versatile route to highly functionalized quinolines and their fused analogues. acs.org

A study by Plaskon et al. demonstrated that the chlorotrimethylsilane (B32843) (TMSCl)-mediated reaction of 3-formylchromone with anilines in dimethylformamide (DMF) can yield two distinct classes of products, depending on the substitution pattern of the aniline (B41778). acs.orgresearchgate.net Anilines unsubstituted at the ortho-position react to form 3-(2-hydroxybenzoyl)quinolines. acs.org In contrast, anilines bearing substituents that either withdraw electron density from the ortho-position or increase the electron density on the nitrogen atom preferentially undergo a more complex recyclization cascade to produce tetracyclic 7H-chromeno[3,2-c]quinolin-7-ones. acs.orgresearchgate.net In this process, TMSCl acts as both a promoter, likely by activating the carbonyl group, and a scavenger for water. researchgate.net

The reaction proceeds by heating the components in a sealed tube, and the outcome is a clear demonstration of electronic control over the reaction pathway. acs.orgresearchgate.net For instance, the reaction with 4-chloroaniline (B138754) yields a mixture of both product types. researchgate.net

Table 1: Synthesis of 7H-Chromeno[3,2-c]quinolin-7-ones from 3-Formylchromone and Substituted Anilines acs.orgresearchgate.net This table summarizes the yields of the tetracyclic quinolone products obtained from the TMSCl-mediated reaction.

| Aniline Substituent | Product | Yield (%) |

|---|---|---|

| 4-OCH₃ | 10-Methoxy-7H-chromeno[3,2-c]quinolin-7-one | 63 |

| 4-CH₃ | 10-Methyl-7H-chromeno[3,2-c]quinolin-7-one | 58 |

| H | 7H-Chromeno[3,2-c]quinolin-7-one | 55 |

| 4-F | 10-Fluoro-7H-chromeno[3,2-c]quinolin-7-one | 61 |

| 4-Cl | 10-Chloro-7H-chromeno[3,2-c]quinolin-7-one | 59 |

| 4-Br | 10-Bromo-7H-chromeno[3,2-c]quinolin-7-one | 57 |

| 3-Cl | 9-Chloro-7H-chromeno[3,2-c]quinolin-7-one | 45 |

| 3,4-di-Cl | 9,10-Dichloro-7H-chromeno[3,2-c]quinolin-7-one | 39 |

Control of Regioselectivity and Stereoselectivity in this compound Synthesis

Achieving control over regioselectivity and stereoselectivity is paramount in modern organic synthesis for producing structurally defined molecules with specific biological or material properties.

Regioselectivity

Regioselectivity in quinolone synthesis is a significant challenge, particularly in classical condensation reactions. rsc.org The issue arises when asymmetric starting materials are used, leading to the possibility of multiple isomeric products.

In Camps' Cyclization : As previously mentioned, the intramolecular condensation of an o-acylaminoacetophenone can proceed in two directions, yielding different regioisomers of the quinolone product. wikipedia.org The final product distribution is governed by the reaction conditions and the electronic nature of the substituents on the aromatic ring. wikipedia.org

In Friedländer Synthesis : This synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, faces regioselectivity issues when an unsymmetrical ketone is used. researchgate.netnih.gov The condensation can occur at either the α or α' position of the ketone, leading to a mixture of quinoline regioisomers. researchgate.net

In Recyclization Reactions : The reaction of 3-formylchromone with substituted anilines serves as an excellent example of electronically controlled regioselectivity. researchgate.net The electronic properties of the substituents on the aniline dictate whether the reaction proceeds via a simple condensation to give a 3-(2-hydroxybenzoyl)quinoline or a complex recyclization to yield a 7H-chromeno[3,2-c]quinolin-7-one. acs.orgresearchgate.net Anilines with electron-donating groups or ortho-directing electron-withdrawing groups favor the formation of the fused tetracyclic system, demonstrating a high degree of regiochemical control. researchgate.net

Stereoselectivity

Stereoselectivity becomes a critical consideration in the synthesis of this compound analogues that possess one or more chiral centers. The core quinolone ring is planar and achiral, but substituents introduced at various positions can create stereogenic centers. Control over the three-dimensional arrangement of these substituents is crucial.

The synthesis of substituted dihydroquinolines, which are precursors or analogues of quinolones, often requires stereocontrolled methods. For instance, the synthesis of novel 3-bromo-1,2-dihydroquinolines has been achieved through the palladium-mediated intramolecular cyclization of N-tosyl-N-propargyl anilines. researchgate.net While this specific example leads to an achiral product class, related cyclization strategies can be rendered stereoselective. Diastereoselective synthesis of precursors is a common strategy. For example, the synthesis of a β-sulfonamido unsaturated sulfoxide has been accomplished with high diastereoselectivity, which then serves as a key intermediate for constructing more complex chiral molecules. researchgate.net The introduction of chiral auxiliaries or the use of chiral catalysts in reactions such as Michael additions or cyclizations are established methods for inducing enantioselectivity in the synthesis of heterocyclic compounds. rsc.org

Chemical Transformations and Reactivity Profiling of Quinolin 3 7h One Derivatives

Selective Functional Group Interconversions

The strategic modification of functional groups on the quinolin-3(7H)-one core is essential for tuning its properties. This can be achieved through various selective reduction and oxidation reactions.

Reduction reactions offer a powerful tool for modifying the quinolinone skeleton, enabling access to a variety of saturated and partially saturated analogues, as well as converting peripheral functional groups.

Ketone Moiety Reduction: The carbonyl group at the C-3 position is a key site for chemical transformation. Photolytic reduction of phenyl quinolin-3-yl ketone using a high-pressure source in propan-2-ol has been shown to yield a mixture of products. rsc.org These include the expected secondary alcohol, phenyl(quinolin-3-yl)methanol, and the corresponding pinacol, alongside the fully reduced hydrocarbon, 3-benzylquinoline (B13917930). rsc.org The formation of 3-benzylquinoline proceeds via the alcohol intermediate, which can be further reduced under the same photolytic conditions. rsc.org

Nitro Group Reduction: Nitro-substituted quinolinones are valuable intermediates, as the nitro group can be readily reduced to an amino group, which serves as a handle for further derivatization. This transformation is often a critical step in domino reactions for building complex quinoline (B57606) structures. A common and mild method involves the use of iron powder in acetic acid (Fe/AcOH), which selectively reduces the nitro group in the presence of other functionalities. mdpi.com This in situ reduction is a cornerstone of the modified Friedländer synthesis, allowing 2-nitrobenzaldehydes to react with active methylene (B1212753) compounds to form quinolines directly. mdpi.com

Quinoline Ring Hydrogenation: The selective hydrogenation of the quinoline ring system allows for the synthesis of 1,2,3,4-tetrahydroquinoline (B108954) derivatives, which are prevalent in many bioactive molecules. acs.org The choice of catalyst is crucial for controlling the regioselectivity of the reduction. Homogeneous and heterogeneous catalysts based on noble metals such as ruthenium, rhodium, palladium, and gold are widely employed. acs.orgenamine.netresearchgate.netrsc.org

Hetero-ring Selective Hydrogenation: Most catalytic systems preferentially reduce the nitrogen-containing pyridine (B92270) ring to yield 1,2,3,4-tetrahydroquinolines. researchgate.net Supported gold nanoparticles (Au/TiO₂) have demonstrated high regioselectivity, exclusively producing 1,2,3,4-tetrahydroquinoline from quinoline under H₂ pressure. acs.org Similarly, palladium catalysts supported on nitrogen-doped carbon (Pd/CN) effectively catalyze this transformation. nih.gov A cobalt-amido cooperative catalyst has been developed for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia (B1221849) borane (B79455) (H₃N·BH₃) as the reductant at room temperature. nih.gov

Carbo-ring Selective Hydrogenation: While less common, selective hydrogenation of the benzene (B151609) ring is achievable. A specific ruthenium complex with a chiral spiroketal-based diphosphine ligand (SKP) has been reported to catalyze the hydrogenation of quinolines to their 5,6,7,8-tetrahydro derivatives with high chemoselectivity. researchgate.net

Table 1: Catalytic Systems for Quinoline Ring Hydrogenation

| Catalyst System | Product Type | Key Conditions | Reference |

|---|---|---|---|

| Au/HSA-TiO₂ | 1,2,3,4-Tetrahydroquinoline | 2 MPa H₂, Toluene, 25-100°C | acs.org |

| Pd/CN | 1,2,3,4-Tetrahydroquinoline | 20 bar H₂, 50°C | nih.gov |

| Co-amido complex / H₃N·BH₃ | 1,2-Dihydroquinoline | Room Temperature | nih.gov |

| Ru-SKP complex | 5,6,7,8-Tetrahydroquinoline | Homogeneous catalysis | researchgate.net |

| Al₂O₃–Pd–D/Ni | 1,2,3,4-Tetrahydroquinoline | 6 bar H₂, EtOH, 100°C | rsc.org |

Oxidation reactions provide pathways to introduce new functionalities or to generate unsaturated systems from reduced precursors.

N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation activates the ring, particularly at the C2 and C8 positions, facilitating subsequent nucleophilic substitution or C-H functionalization reactions.

Aerobic Dehydrogenation: The reverse of hydrogenation, aerobic dehydrogenation, is used to synthesize quinolines and their derivatives from their corresponding tetrahydrogenated precursors. This reaction often employs catalysts that can utilize molecular oxygen from the air as the terminal oxidant. Catalyst systems based on o-quinones, such as 1,10-phenanthroline-5,6-dione, in combination with a co-catalyst like ZnI₂, have proven effective for the dehydrogenation of tetrahydroquinolines under ambient conditions. rsc.org

Alkylation and Acylation Reactions at Distinct this compound Positions

Alkylation and acylation are fundamental C-C and C-X bond-forming reactions used to introduce a wide variety of substituents onto the quinolinone core. orientjchem.org The this compound system, like its quinolin-2(1H)-one isomer, possesses both nitrogen and oxygen atoms that can act as nucleophiles, leading to potential regioselectivity challenges.

In studies on quinolin-2(1H)-ones, alkylation with reagents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) in the presence of a base (K₂CO₃ in DMF) typically yields a mixture of N-alkylated and O-alkylated products. researchgate.net The regiochemical outcome is highly dependent on the substitution pattern of the quinolinone ring. For C6- and C7-substituted derivatives, N-alkylation is generally the major pathway. researchgate.net However, when a sterically demanding substituent is present at the C8-position (e.g., 8-methoxy or 8-chloro), the reaction exclusively affords the O-alkylated product, suggesting that steric hindrance around the nitrogen atom directs the alkylating agent to the oxygen atom. researchgate.netpreprints.org These principles can be extrapolated to the this compound system, where alkylation could occur at the N-7 or O-3 positions, with the regioselectivity likely influenced by substituents on the carbocyclic ring.

Acylation reactions can similarly occur at the nitrogen or oxygen atoms, providing access to amides and esters, respectively. These reactions are crucial for creating diverse libraries of compounds for various applications. orientjchem.org

Condensation and Heteroannulation Reactions for Fused Systems

Condensation and subsequent cyclization (heteroannulation) reactions are powerful strategies for constructing complex polycyclic systems incorporating the quinolinone framework. These methods often build the quinoline ring itself or add new rings onto a pre-existing quinolinone core.

The Friedländer annulation is a classic method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a β-ketoester or β-diketone). mdpi.commdpi.com A modern variation involves the in situ reduction of a 2-nitroaryl carbonyl compound, which then undergoes condensation and cyclization in a one-pot process. mdpi.com

The Pfitzinger reaction provides another route to quinoline derivatives, specifically quinoline-4-carboxylic acids, through the condensation of isatin (B1672199) with a carbonyl compound under basic conditions. nih.govmdpi.com These carboxylic acid products can then serve as versatile intermediates for further functionalization.

Furthermore, heteroannulation can be achieved by functionalizing a pre-formed quinolinone. For example, Vilsmeier-Haack formylation of a quinolinone can introduce a reactive β-chloroenal functional group, which can then undergo condensation with bifunctional nucleophiles (like hydrazines or amines) to generate fused heterocyclic rings such as pyrazoles or pyridines. nih.gov

Derivatization Strategies at Key Ring Positions (e.g., C-3, C-4, C-7, C-8)

Functionalization at specific positions of the quinolinone ring is critical for developing structure-activity relationships.

C-3 Position: The C-3 position can be functionalized during the ring synthesis itself. For instance, using substituted active methylene compounds in the Friedländer synthesis directly installs a desired group at C-3. mdpi.com A cascade reaction involving Knoevenagel condensation of o-azidobenzaldehydes with β-ketosulfonamides followed by an aza-Wittig reaction is a modern approach to synthesize 3-sulfonyl-substituted quinolines. researchgate.net

C-4 Position: The C-4 position can be derivatized using modified Pfitzinger-type reactions. A one-step synthesis of quinoline-3,4-dicarboxylates has been developed, providing a handle for further modifications. mdpi.com Additionally, cine-substitution reactions on 4-hydroxy-3-nitro-2-quinolones allow for regioselective functionalization at the C-4 position by displacing the vicinal nitro group with various nucleophiles.

C-7 and C-8 Positions: The carbocyclic ring positions can also be selectively functionalized. Rh(III)-catalyzed C-H activation has been used for the direct alkylation of 8-aminoquinolines at the C-7 position. The amino group acts as a directing group, enabling high regioselectivity. mdpi.com The nature of substituents at C-7 and C-8 can significantly influence the biological activity and reactivity of the molecule. For example, methoxy (B1213986) groups at C-8 have been noted to improve certain biological properties. researchgate.net The presence of a substituent at C-8 can also sterically influence reactions at the N-7 position, as seen in the related quinolin-2(1H)-one systems. researchgate.net

Synthesis of Hybrid and Conjugated this compound Systems (e.g., Triazole, Pyrimidine, PEG Conjugates)

Molecular hybridization, the covalent linking of two or more pharmacophores, is a widely used strategy in drug discovery to create multifunctional molecules. This compound derivatives are often conjugated with other heterocyclic systems or polymers to enhance their properties.

Triazole Hybrids: The 1,2,3-triazole ring is a popular linker moiety due to its stability, synthetic accessibility via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and its ability to engage in hydrogen bonding. Numerous quinoline-triazole hybrids have been synthesized by reacting an alkyne-functionalized quinolinone with an azide-bearing molecule, or vice versa. researchgate.net This robust reaction allows for the connection of the quinolinone core to other pharmacophores like benzimidazoles or phenolic natural products. mdpi.comnih.gov

Pyrimidine Hybrids: Pyrimidine is another privileged heterocycle found in many biologically active compounds. Quinoline-pyrimidine hybrids have been synthesized through various methods, including nucleophilic substitution reactions. For instance, a catalyst-free microwave-assisted aromatic nucleophilic substitution between an amino-functionalized quinolinone and a chloropyrimidine can produce the desired hybrid molecules in good yields. ekb.eg Fused quinoline-pyrimidine systems (pyrido[2,3-d]pyrimidines) can also be prepared via cyclization reactions. wikipedia.org

PEG Conjugates: PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, often to improve its pharmacological properties such as solubility, stability, and circulation half-life. nih.govnih.gov This is typically achieved by reacting a functional group on the parent molecule (e.g., an amine or carboxylic acid) with a reactive PEG derivative. nih.gov While direct examples for this compound are not abundant, the strategy has been successfully applied to isomeric quinazolines and other quinoline derivatives. For example, 6-benzhydryl-4-amino-quinazolines have been conjugated to PEG diamines via amide bond formation to create homodimers with extended half-lives. This demonstrates a viable strategy for producing PEGylated quinolinone systems.

Table 2: Synthesis of Quinolinone Hybrid Systems

| Hybrid Type | Synthetic Strategy | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Quinoline-Triazole-Benzimidazole | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Azido-quinoline, Alkyne-benzimidazole, Cu(I) source | mdpi.com |

| Naphthalene-bis-Triazole-bis-Quinolinone | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | 4-Azidoquinolin-2(1H)-one, bis(prop-2-yn-1-yloxy)naphthalene | researchgate.net |

| Pyrimidine-Quinolone | Aromatic Nucleophilic Substitution (SNAr) | Aminophenyl-quinolinone, 4-aryl-2-chloropyrimidine, Microwave | ekb.eg |

| Quinoline-PEG Conjugate | Amide Coupling | Carboxy-functionalized quinoline, PEG-amine |

Spectroscopic and Advanced Analytical Characterization of Quinolin 3 7h One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, including quinolin-3(7H)-one systems. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. technologynetworks.com

¹H and ¹³C NMR Assignments and Challenges in Spectral Interpretation

The ¹H and ¹³C NMR spectra of this compound derivatives exhibit characteristic chemical shifts that are foundational for structural assignment. In ¹H NMR, protons on the aromatic rings typically resonate in the downfield region (δ 7.0-9.0 ppm), influenced by the electron-withdrawing effects of the nitrogen atom and the carbonyl group. oregonstate.edursc.org The protons on the non-aromatic, nitrogen-containing ring will appear in a more upfield region, with their exact shifts depending on substitution and conformation. For instance, in a related compound, quinolin-2(1H)-one, the proton at C3 appears at δ 6.52 ppm, while aromatic protons are found between δ 7.15 and 7.89 ppm. rsc.org

¹³C NMR spectra provide information on the carbon skeleton. The carbonyl carbon (C3) of the this compound core is expected to have a characteristic downfield chemical shift, typically in the range of δ 160-170 ppm. Aromatic carbons resonate between δ 115 and 150 ppm, while aliphatic carbons in the heterocyclic ring appear at higher field strengths. rsc.orgmagritek.comresearchgate.net

However, the interpretation of these spectra is not without challenges:

Signal Overlap: In complex or substituted quinolinone derivatives, the aromatic proton signals can overlap, making unambiguous assignment from 1D spectra alone difficult. technologynetworks.comacs.orgunirioja.es

Concentration Dependence: The chemical shifts of quinolone protons, particularly the aromatic ones, can be concentration-dependent due to self-association and π-π stacking interactions in solution. uncw.edunih.govresearchgate.net This phenomenon can complicate spectral reproducibility and interpretation.

Tautomerism: The potential for keto-enol tautomerism (e.g., this compound vs. quinolin-3-ol) can lead to the presence of multiple species in solution, resulting in more complex spectra. The predominant tautomer can be influenced by the solvent and temperature.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Quinolinone Core Structure. Data is illustrative and based on related quinolinone compounds.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | ~7.9 | ~140 |

| C3 | - | ~164 |

| C4 | ~6.5 | ~122 |

| C4a | - | ~120 |

| C5 | ~7.6 | ~128 |

| C6 | ~7.2 | ~122 |

| C8 | ~7.5 | ~130 |

| C8a | - | ~139 |

| N-H | ~11.9 | - |

Applications of Two-Dimensional NMR Techniques (e.g., HMBC, HMQC) for Structural Elucidation

To overcome the challenges of 1D NMR, two-dimensional (2D) NMR techniques are indispensable for the definitive structural elucidation of this compound systems. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly bonded to carbons. nih.gov This allows for the unambiguous assignment of which proton is attached to which carbon in the quinolinone skeleton, resolving ambiguities from overlapping signals. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably one of the most powerful 2D NMR experiments for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). nih.gov This long-range connectivity information is crucial for piecing together the molecular structure, confirming the positions of substituents, and differentiating between isomers. For example, a correlation between the N-H proton and the C3 carbonyl carbon would confirm the this compound structure.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through three bonds (³JHH). acs.orgunirioja.es It is invaluable for tracing the proton connectivity within the aromatic and non-aromatic rings of the quinolinone system.

Together, these 2D NMR techniques provide a comprehensive map of the molecular framework, enabling complete and accurate assignment of all ¹H and ¹³C signals, even for highly complex derivatives. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and provide a unique molecular "fingerprint." youtube.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and powerful tool for identifying the key functional groups within the this compound structure. nih.gov The absorption of infrared radiation excites molecular vibrations such as stretching and bending.

Key characteristic absorption bands for a this compound system include:

N-H Stretch: A moderate to strong, somewhat broad band is expected in the region of 3200-3400 cm⁻¹ due to the stretching vibration of the N-H bond in the lactam ring.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. mdpi.com

C=O Stretch (Amide/Lactam): This is one of the most intense and characteristic absorptions in the spectrum, expected to appear in the range of 1650-1690 cm⁻¹. libretexts.org Its precise position can be influenced by hydrogen bonding and ring strain.

C=C and C=N Stretches: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1620 cm⁻¹ region. researchgate.net

C-N Stretch: The C-N stretching vibration of the lactam is typically found in the 1250-1350 cm⁻¹ region. mdpi.com

C-H Bends (Out-of-Plane): Strong absorptions in the 750-900 cm⁻¹ region arise from the out-of-plane bending of aromatic C-H bonds, and their pattern can provide clues about the substitution pattern on the benzene (B151609) ring. astrochem.org

Table 2: Characteristic FT-IR Absorption Frequencies for this compound Functional Groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Stretch | 3200 - 3400 | Medium - Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak - Medium |

| Amide/Lactam (C=O) | Stretch | 1650 - 1690 | Strong |

| Aromatic C=C | Stretch | 1450 - 1620 | Medium - Weak |

| Amine (C-N) | Stretch | 1250 - 1350 | Medium |

| Aromatic C-H | Out-of-plane Bend | 750 - 900 | Strong |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for analyzing the quinolinone ring system. nih.gov While IR is strong for polar groups like C=O, Raman is often better for C=C and C-C backbone vibrations. researchgate.net

Key applications for this compound systems include:

Molecular Fingerprinting: The Raman spectrum provides a unique fingerprint of the molecule, which is useful for identification and for detecting subtle structural changes, such as those induced by substituent effects or intermolecular interactions. mdpi.comnih.gov

Vibrational Mode Analysis: Raman is highly effective for studying the skeletal vibrations of the fused aromatic and heterocyclic rings. researchgate.net Specific bands in the 1200-1650 cm⁻¹ region can be assigned to quinoid and benzenoid ring stretching modes. researchgate.netnsf.gov

Resonance Raman: By using an excitation wavelength that corresponds to an electronic absorption band of the molecule, Resonance Raman (RR) spectroscopy can be used to selectively enhance the vibrations associated with the chromophore. nih.gov This can provide detailed information about the structure of the electronically excited state.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman and IR spectra to achieve a more precise assignment of the observed vibrational modes. nih.govnsf.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Determination

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound and its derivatives, the UV-Vis spectrum is dominated by π → π* transitions associated with the conjugated aromatic system. mdpi.commdpi.com

The spectra of quinoline (B57606) derivatives typically show several absorption bands. nist.govnist.gov For a this compound system, one would expect to see absorption maxima (λmax) in the UV region, likely between 220 nm and 400 nm. nih.govproquest.com The exact position and intensity of these bands are sensitive to:

Substituents: Electron-donating or electron-withdrawing groups attached to the quinolinone core can cause bathochromic (red-shift) or hypsochromic (blue-shift) shifts in the absorption maxima. mdpi.com

Solvent Polarity: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to solvatochromic shifts in the UV-Vis spectrum. mdpi.comresearchgate.net

pH: Changes in pH can alter the protonation state of the molecule, leading to significant changes in the electronic structure and, consequently, the absorption spectrum.

Beyond simple absorption, UV-Vis spectroscopy is the foundation for determining key photophysical properties, such as the fluorescence emission wavelength and the quantum yield (Φ), which measures the efficiency of the fluorescence process. Many quinoline derivatives are known to be fluorescent, and their emission properties are also highly dependent on their molecular structure and environment. mdpi.comresearchgate.net

Table 3: Illustrative UV-Vis Absorption Data for a Quinolinone Chromophore. Data is representative and based on related quinoline compounds.

| Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Methanol (B129727) | ~230, ~280, ~330 | Variable | π → π |

| Chloroform | ~235, ~285, ~335 | Variable | π → π |

| n-Hexane | ~225, ~275, ~325 | Variable | π → π* |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the characterization of this compound and its related derivatives. It provides crucial information regarding the molecular weight and structure of newly synthesized compounds, aids in the confirmation of reaction products, and offers deep insights into reaction mechanisms through the analysis of intermediates and fragmentation patterns.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for the analysis of quinolinone systems. The choice between them often depends on the volatility and thermal stability of the analyte.

LC-ESI-MS is particularly suited for less volatile, more polar, and thermally sensitive quinolinone derivatives. ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, or other adducts with minimal fragmentation. This is highly advantageous for the unambiguous determination of the molecular weight of reaction products. For instance, in the synthesis of novel quinoline derivatives, ESI-MS has been used to confirm the formation of the target compounds by identifying their corresponding [M+H]⁺ peaks. nih.gov Similarly, in the characterization of complex derivatives such as 6-bromo-2-(4-methylphenyl)quinoline-4-carbohydrazide, mass spectrometry confirms the molecular mass, with isotopic patterns for halogenated compounds (e.g., [M]⁺ and [M+2]⁺ peaks for bromine or chlorine) providing further structural confirmation. scribd.com

GC-MS , on the other hand, is ideal for volatile and thermally stable quinolinone compounds. It couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC-MS, electron ionization (EI) is commonly used, which is a higher-energy technique that results in extensive and reproducible fragmentation. This fragmentation is a double-edged sword: while it can make the molecular ion peak less apparent, the resulting pattern is a unique fingerprint that can be used for definitive identification by matching it against spectral libraries. nih.govcardiff.ac.uk Furthermore, the fragmentation pattern provides valuable structural information. For example, the EI-MS spectrum of the parent quinoline molecule shows characteristic ion peaks at m/z 129 (molecular ion), 102, 123, and 51, which are indicative of the stable heterocyclic core. acs.org Analysis of these fragmentation pathways is instrumental in mechanistic studies, allowing researchers to deduce the structure of reaction byproducts and intermediates, thereby piecing together the reaction pathway. nih.gov

Research on quinoline alkaloids has demonstrated that both EI-MS and ESI-MS/MS spectra allow for the confirmation of the quinoline ring in the structures of candidate compounds. The observed fragmentation patterns are crucial for discriminating between isomers with the same empirical formula but different functionalities. nih.gov

Table 1: Selected Mass Spectrometry Data for Quinoline Derivatives

| Compound Name | Analysis Method | Key Ion Peak(s) (m/z) | Reference |

| 2-Amino-3-benzoyl-7,7-dimethyl-4-(4-(phenylsulfonyl)phenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one | GC-MS | 591 [M⁺], 593 [M⁺+2] | acs.org |

| 6-Bromo-2-(4-methylphenyl)quinoline-4-carbohydrazide | MS | 356 [M⁺] | scribd.com |

| 2-(2-(4-Chlorophenyl)-6-methylquinolin-4-yl)aniline | ESI-MS | 325 [M+H]⁺ | nih.gov |

| Quinoline | GC-MS | 129, 102, 123, 51 | acs.org |

X-ray Diffraction Studies for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of this compound systems in the solid state. This technique provides definitive proof of a molecule's structure, including bond lengths, bond angles, and torsional angles, which are fundamental to understanding its chemical properties and reactivity.

The application of XRD has been crucial in confirming the structures of numerous newly synthesized quinolinone derivatives. For example, the structures of 5-nitroquinolin-8-yl-3-bromobenzoate and 5-nitroquinolin-8-yl-3-chlorobenzoate were unambiguously elucidated using XRD. nih.gov These studies revealed that both compounds crystallize in a monoclinic system with a P2₁/n space group and provided exact dihedral angles between the benzene and quinoline rings. nih.gov Such detailed structural information is unattainable by other analytical methods.

Beyond simple structural confirmation, XRD analysis reveals the intricacies of crystal packing and intermolecular interactions, such as hydrogen bonding and π–π stacking. In the crystal structure of 7H-Chromeno[3,2-h]quinolin-7-one methanol monosolvate, a hydrogen bond was identified between the methanol solvent molecule and the quinoline nitrogen atom. scispace.com Similarly, analysis of an Ag(I) complex of ethyl-3-quinolate showed significant π–π stacking interactions between the quinoline rings, with a centroid-to-centroid distance of 3.659 Å. beilstein-journals.org These non-covalent interactions are critical as they govern the material's solid-state properties, including solubility, melting point, and polymorphism.

Table 2: Crystallographic Data for Selected Quinoline Systems

| Compound | Formula | Crystal System | Space Group | Reference |

| 7H-Chromeno[3,2-h]quinolin-7-one methanol monosolvate | C₁₆H₉NO₂·CH₄O | Triclinic | P1 | scispace.com |

| 5-Nitroquinolin-8-yl-3-bromobenzoate | Not specified | Monoclinic | P2₁/n | nih.gov |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | C₂₄H₂₆N₂O₄S | Monoclinic | P2₁/n | |

| [Ag(ethyl-3-quinolate)₂(citrate)] | Not specified | Triclinic | P-1 | beilstein-journals.org |

Advanced Analytical Techniques for Reaction Monitoring and Mechanistic Insights

Modern organic synthesis relies on advanced analytical techniques not only for final product characterization but also for real-time reaction monitoring and gaining deeper mechanistic understanding. In the synthesis of this compound systems, which often employs metal catalysts, techniques that can quantify trace elements are of paramount importance.

Many synthetic routes to quinoline and quinolinone scaffolds employ transition metal catalysts, such as palladium, copper, or manganese. When these catalysts are used in a heterogeneous form (e.g., supported on a solid matrix), it is crucial to determine their stability and the extent to which the metal leaches into the reaction solution. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier technique for this purpose due to its exceptional sensitivity and ability to detect metals at parts-per-million (ppm) to parts-per-billion (ppb) levels.

The quantification of catalyst leaching is vital for several reasons. Firstly, from a pharmaceutical perspective, strict limits are placed on the presence of residual metal catalysts in active pharmaceutical ingredients (APIs) due to their potential toxicity. Secondly, from a mechanistic standpoint, quantifying leaching helps to ascertain whether the reaction is truly heterogeneous or if the observed catalytic activity stems from dissolved, homogeneous metal species.

In studies of palladium-catalyzed cross-coupling reactions, a common method for forming C-C bonds in heterocycle synthesis, ICP-MS is routinely used to analyze the reaction filtrate. For example, in a Negishi reaction catalyzed by a supported palladium-NHC complex, ICP-MS analysis of the product solution revealed significant palladium leaching of over 15 ppm, which was correlated with a deactivation of the catalyst over time. Conversely, in the development of a heterogeneous Mn@CeO₂ catalyst for reactions that can be applied to quinoline synthesis, ICP-MS measurements confirmed that no manganese leaching occurred, proving the truly heterogeneous nature of the catalyst and its high stability for recycling. These examples underscore the critical role of ICP-MS in validating the robustness and safety of catalytic systems used in the synthesis of this compound and its derivatives.

Theoretical Chemistry and Computational Investigations of Quinolin 3 7h One

Quantum Chemical Calculations (Density Functional Theory - DFT, Time-Dependent DFT - TD-DFT)

DFT and its time-dependent extension, TD-DFT, are cornerstone methods in modern computational chemistry for predicting the properties of molecules like Quinolin-3(7H)-one.

A foundational step in computational chemistry involves determining the most stable three-dimensional structure of a molecule. This is achieved by optimizing the molecular geometry to find the lowest energy conformation. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that define its shape. A conformational analysis would further explore different spatial arrangements (conformers) and their relative energies, identifying the most stable form of the molecule. However, specific published data detailing these geometric parameters for this compound is not currently available.

The electronic character of a molecule governs its reactivity and spectroscopic properties. Key aspects of this characterization include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of electron density distribution, revealing insights into atomic charges, hybridization, and the nature of chemical bonds (e.g., donor-acceptor interactions).

Specific values for the HOMO-LUMO gap and detailed NBO analyses for this compound have not been reported in the accessible literature.

An MEP map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. An MEP map for this compound would pinpoint its likely sites of reaction, but such a specific analysis is not found in published research.

Computational methods can predict thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. These values are fundamental to assessing the stability of a molecule and predicting the spontaneity of reactions it might undergo. Quantitative data on the thermodynamic stability of this compound from computational studies remains to be published.

Aromaticity is a key concept in chemistry related to stability and electronic structure. Computational indices, such as the Nucleus-Independent Chemical Shift (NICS), can quantify the degree of aromaticity in different parts of a molecule. An analysis of this compound would clarify the extent of electron delocalization within its bicyclic system. This specific computational analysis has not been detailed in available sources.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry plays a vital role in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, chemists can elucidate reaction mechanisms step-by-step. For this compound, this could involve modeling its synthesis or its reactions with other molecules. However, detailed computational studies on the reaction mechanisms and associated transition states involving this compound are not present in the current scientific literature.

Computational Structure-Activity Relationship (SAR) Studies

Computational Structure-Activity Relationship (SAR) studies are pivotal in modern drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For quinoline (B57606) derivatives, including the this compound scaffold, these methods accelerate the identification and optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models are built using calculated molecular descriptors, which quantify various aspects of a molecule's physicochemical properties. For quinoline-based compounds, 2D and 3D-QSAR studies have been instrumental in predicting their potential as therapeutic agents, such as anticancer or antimalarial drugs. nih.govresearchgate.netresearchgate.net

In a typical QSAR study, a dataset of quinoline analogues with known biological activities (e.g., pIC50 values) is used. researchgate.netmdpi.com Molecular descriptors, which can be constitutional, topological, quantum-chemical, or physicochemical, are calculated for each molecule. researchgate.netresearchgate.net Statistical methods like Multiple Linear Regression (MLR), Genetic Algorithm-Partial Least Squares (GA-PLS), and Artificial Neural Networks (ANN) are then employed to build the predictive model. nih.govresearchgate.net

The reliability of a QSAR model is assessed through rigorous internal and external validation techniques. Key statistical parameters include the coefficient of determination (R²), the cross-validated correlation coefficient (q²), and the predictive R² (R²pred) for the external test set. nih.govmdpi.com Generally, a q² value greater than 0.5 and an R²pred value greater than 0.6 indicate a model with good predictive ability. mdpi.com For instance, studies on quinoline derivatives have yielded robust models where descriptors such as total connectivity, carbon percentage, and specific bond lengths were found to significantly influence their bioactivity. researchgate.net The contour maps generated from 3D-QSAR analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a visual guide for structural modifications, indicating regions where steric bulk, electrostatic charge, or other fields might enhance or diminish activity. nih.govmdpi.comnih.gov

Table 1: Representative Statistical Parameters from QSAR Studies on Quinoline Derivatives

| Model Type | Statistical Parameter | Reported Value | Significance | Reference |

| MLR | R² | 0.734 | Good descriptive efficiency (73%) | researchgate.net |

| MLR | Q² (LOOCV) | 0.676 | High degree of internal predictive capacity | researchgate.net |

| MLR | R² (test) | 0.664 | High degree of external predictive capacity | researchgate.net |

| CoMFA | q² | 0.778 | Good internal validation ability | mdpi.com |

| CoMFA | R²pred | 0.709 | Good external prediction ability | mdpi.com |

| CoMSIA | q² | 0.764 | Good internal validation ability | mdpi.com |

| CoMSIA | R²pred | 0.713 | Good external prediction ability | mdpi.com |

This table presents a selection of statistical values from different QSAR studies on various quinoline scaffolds to illustrate the predictive power of these models. The specific values are not for this compound itself but are representative of the quinoline class.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method is crucial for understanding the binding mode and affinity of potential drug candidates. For quinoline derivatives, docking studies have been extensively used to explore their interactions with various therapeutic targets, including kinases, receptors, and enzymes involved in cancer and infectious diseases. mdpi.comorientjchem.orgresearchgate.net

The process involves placing the ligand (e.g., a this compound derivative) into the binding site of a target protein whose 3D structure has been determined experimentally (e.g., via X-ray crystallography) or predicted. researchgate.net A scoring function then estimates the binding affinity, typically expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. orientjchem.org

Docking studies on quinoline-3-carboxamides, for example, have revealed that the quinoline nitrogen often forms critical hydrogen bonds with residues in the hinge region of kinases, acting as competitive inhibitors of ATP. mdpi.comresearchgate.net Analysis of the docked poses can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. orientjchem.org For instance, studies targeting the epidermal growth factor receptor (EGFR) or Plasmodium falciparum phosphoethanolamine methyltransferase (PfPMT) have successfully identified crucial residues that interact with quinoline-based inhibitors. nih.govresearchgate.net These insights are invaluable for structure-based drug design, guiding the synthesis of new derivatives with improved potency and selectivity. nih.gov

Table 2: Examples of Molecular Docking Results for Quinoline Derivatives with Various Protein Targets

| Quinoline Derivative | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Indole-quinoline derivative | BCL2 (6O0K) | -7.0 | Not specified | orientjchem.org |

| Indole-quinoline derivative | MMP9 (2OVX) | -7.7 | Not specified | orientjchem.org |

| Quinoline-3-carboxamide | ATM Kinase | Not specified | Trp812, Tyr867, Asp964 (in PI3Kγ homologue) | mdpi.com |

| Quinoline derivative | PfPMT (3UJ9) | Not specified | ASP10, PHE13, LEU14, TYR19, etc. | researchgate.net |